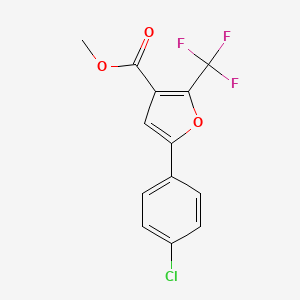

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate

Übersicht

Beschreibung

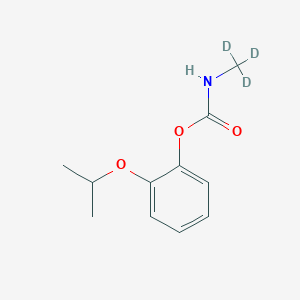

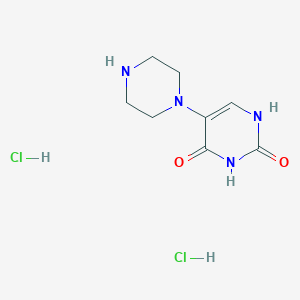

“Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate” is a complex organic compound. It contains a furoate group, which is a type of ester formed from furan. It also has a trifluoromethyl group attached to the furan ring, and a 4-chlorophenyl group attached to the 5-position of the furan ring.

Synthesis Analysis

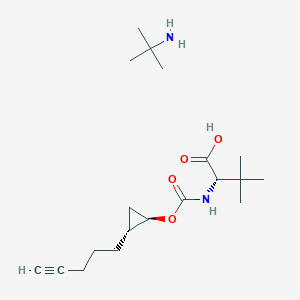

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the attachment of the 4-chlorophenyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered furan ring, with the various groups attached. The trifluoromethyl group would likely add electron-withdrawing character, while the 4-chlorophenyl group would contribute to the overall aromaticity of the molecule.Chemical Reactions Analysis

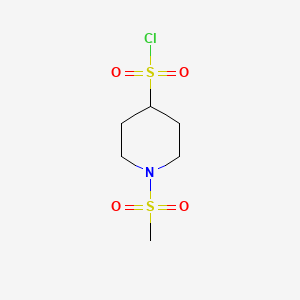

The reactivity of this compound would be influenced by the various functional groups present. The ester group could undergo hydrolysis, for example, while the aromatic ring might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar ester group and the aromatic ring might make it relatively non-volatile and somewhat soluble in polar solvents.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

Research on Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate and its derivatives has focused on chemical synthesis and modifications for various applications. The compound's structural elements, such as the furoate group and trifluoromethyl moiety, play significant roles in its reactivity and potential utility in organic synthesis.

Chemical Transformations and Synthesis : Studies have explored the synthesis of esters and other derivatives from similar furoate compounds, highlighting their importance in organic chemistry for the creation of complex molecules. For example, the Curtius rearrangement has been employed to transform diethoxyphosphorylmethylfuroates into isocyanates and urethanes, demonstrating the versatility of furoate compounds in synthetic organic chemistry (Pevzner, 2011).

Photochromic and Electrochemical Properties : The substituent effect, particularly the position of chlorine atoms, on isomeric photochromic diarylethenes has been investigated, revealing how these modifications influence the compound's optoelectronic properties. Such research underscores the potential of furoate derivatives in materials science, especially for applications requiring photoresponsive behavior (Fan et al., 2008).

Palladium-Catalyzed Reactions : The utility of methyl 2-furoate, a related compound, in palladium-catalyzed direct arylation has been demonstrated. This approach offers a convenient method for synthesizing mono- or poly-arylated furans, highlighting the significance of furoate derivatives in facilitating complex aromatic coupling reactions (Fu & Doucet, 2011).

Crystallography and Structural Analysis

- Crystal Structure Determination : The crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have been analyzed to understand their molecular geometry and interactions. Such studies are crucial for designing more effective inhibitors based on the structural framework of furoate derivatives (Li et al., 2005).

Safety And Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, safe handling procedures should be followed to minimize risk.

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future studies might focus on its pharmacological effects and potential side effects. If it’s a synthetic reagent, future research might explore new reactions that it can participate in.

Eigenschaften

IUPAC Name |

methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O3/c1-19-12(18)9-6-10(20-11(9)13(15,16)17)7-2-4-8(14)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJXGAWRFBOHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)

![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)